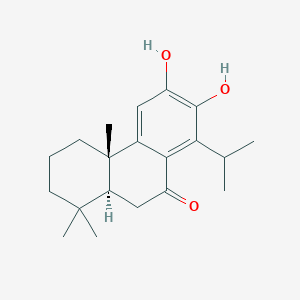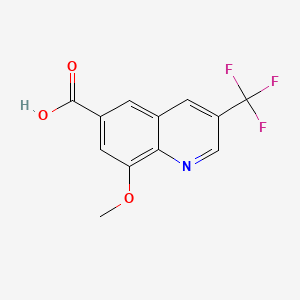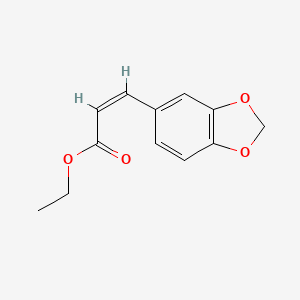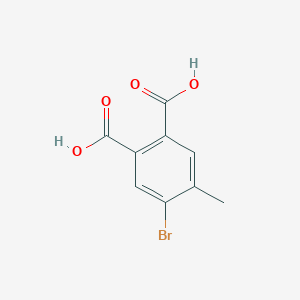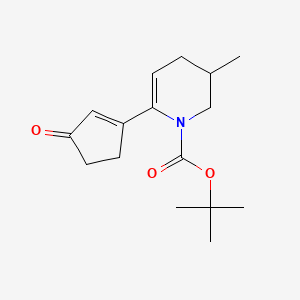
tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate: is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a cyclopentenone moiety attached to a dihydropyridine ring. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a β-keto ester with an aldehyde in the presence of ammonia or an amine to form the dihydropyridine ring. The cyclopentenone moiety can be introduced through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for Diels-Alder reactions and advanced purification techniques such as column chromatography and recrystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the dihydropyridine ring and the cyclopentenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-pyridine-1-carboxylate: Lacks the dihydropyridine ring, making it less versatile in certain reactions.
tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-piperidine-1-carboxylate: Contains a fully saturated piperidine ring, which may alter its biological activity.
Uniqueness
tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate is unique due to its combination of a dihydropyridine ring and a cyclopentenone moiety. This structure provides a balance of reactivity and stability, making it valuable for various synthetic and research applications.
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
tert-butyl 3-methyl-6-(3-oxocyclopenten-1-yl)-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-11-5-8-14(12-6-7-13(18)9-12)17(10-11)15(19)20-16(2,3)4/h8-9,11H,5-7,10H2,1-4H3 |
Clave InChI |
CEIMIVDLLPPASX-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935323.png)
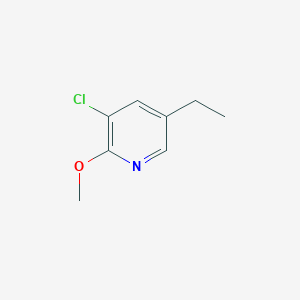

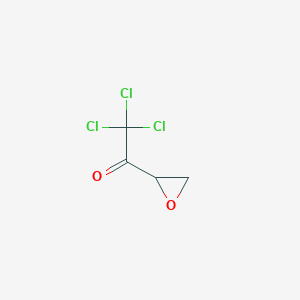

![2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
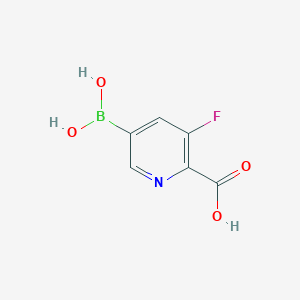
![1-Oxa-7-azaspiro[4.5]decane-2,6-dione](/img/structure/B13935344.png)

